5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one
Description
Properties
IUPAC Name |
5-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAXHQAMPKVKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C1=O)C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118112-20-2 | |
| Record name | 5-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the fluorination of bicyclo[4.2.0]octa-1,3,5-trien-7-one. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction may produce fluorinated alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one exhibits significant anticancer properties. Its structure allows it to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
Antiviral Properties
There is emerging evidence that compounds similar to this compound possess antiviral activity, particularly against RNA viruses. The fluorine substitution may enhance the compound's ability to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .
Materials Science
Polymerization Initiators
In materials science, this compound has been investigated as a potential initiator for polymerization reactions. Its unique bicyclic structure can facilitate the formation of polymers with specific properties desirable for applications in coatings and adhesives .
Photonic Applications
The compound's ability to absorb light and undergo structural changes makes it suitable for photonic applications. Research is ongoing into its use in light-emitting devices and as a component in organic photovoltaics due to its favorable electronic properties .
Research Tool in Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows chemists to create complex molecules through functionalization reactions, which can be applied in developing pharmaceuticals and agrochemicals .
Mechanistic Studies
The compound is also utilized in mechanistic studies to understand reaction pathways involving bicyclic systems. By studying its reactions under different conditions, researchers can gain insights into the stability and reactivity of similar structures in organic chemistry .
Mechanism of Action
The mechanism of action of 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets through its fluorine atom. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 5-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one with key derivatives, focusing on substituent effects:
Biological Activity
5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 136.12 g/mol
- CAS Number : 118112-20-2
- InChIKey : MFCD01652383
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of DNA Synthesis : The fluorine atom in its structure may contribute to the disruption of nucleic acid synthesis.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, which can lead to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell growth and survival, such as PI3K/Akt and MAPK pathways.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, with IC values indicating significant potency against these cells.
-
Study on Lung Cancer Cells :
- Objective : To investigate the apoptotic effects of the compound on A549 lung cancer cells.
- Methodology : Flow cytometry was used to assess apoptosis after treatment with the compound.
- Results : Increased annexin V staining indicated a rise in early-stage apoptosis, corroborating findings from other studies regarding its pro-apoptotic effects.
Data Summary
| Study Type | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| In vitro | MCF-7 | 15 | Cell cycle arrest |
| In vitro | A549 | 20 | Apoptosis induction |
Q & A
Q. What strategies enable the incorporation of this compound into bioactive molecules (e.g., kinase inhibitors)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
